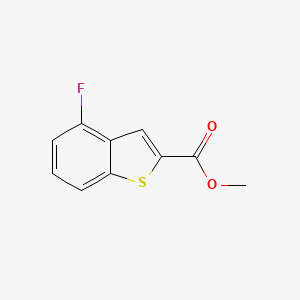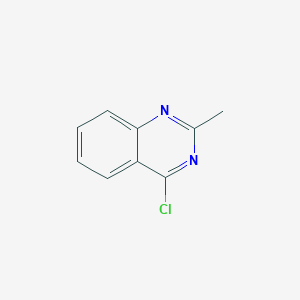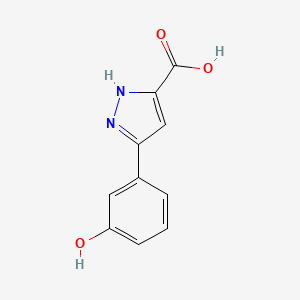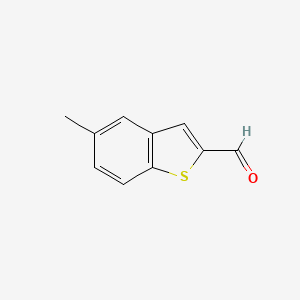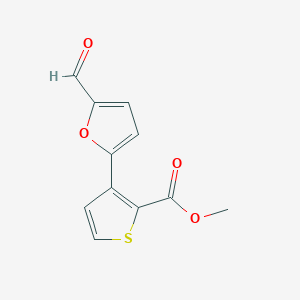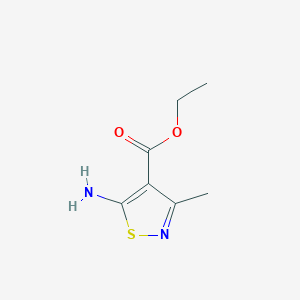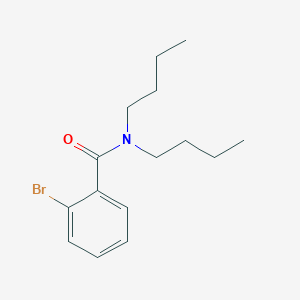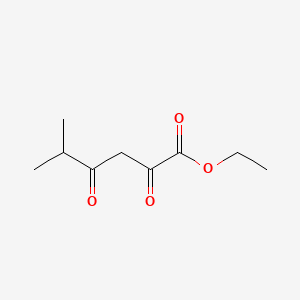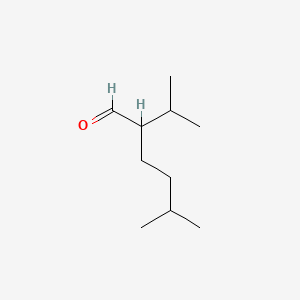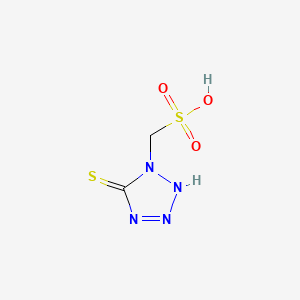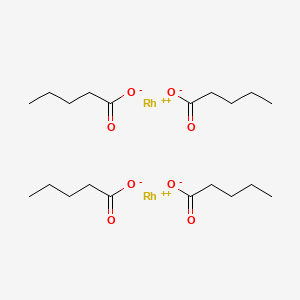
Rhodium, tetrakis(mu-pentanoato)di-
描述
Rhodium, tetrakis(mu-pentanoato)di- is a coordination complex belonging to the family of rhodium carboxylates. . The compound is known for its unique structure and properties, making it a valuable subject of study in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Rhodium, tetrakis(mu-pentanoato)di- can be synthesized through the reaction of rhodium salts with pentanoic acid under controlled conditions. The reaction typically involves the use of a rhodium precursor, such as rhodium(III) chloride, and pentanoic acid in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of rhodium, tetrakis(mu-pentanoato)di- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate advanced purification techniques to remove impurities and achieve the desired quality standards .
化学反应分析
Types of Reactions: Rhodium, tetrakis(mu-pentanoato)di- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of rhodium(III) species.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions are common, where the pentanoato ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or phosphine ligands under mild conditions.
Major Products:
Oxidation: Formation of rhodium(III) complexes.
Reduction: Formation of rhodium(I) or rhodium(0) species.
Substitution: Formation of new rhodium complexes with different ligands.
科学研究应用
Rhodium, tetrakis(mu-pentanoato)di- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties
作用机制
The mechanism of action of rhodium, tetrakis(mu-pentanoato)di- involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation. It also interacts with enzymes and protein-protein interactions, affecting various cellular pathways. The compound’s ability to undergo ligand exchange reactions allows it to form complexes with different biomolecules, enhancing its therapeutic potential .
相似化合物的比较
- Rhodium(II) acetate dimer
- Rhodium(II) trimethylacetate dimer
- Rhodium(II) triphenylacetate dimer
Comparison: Rhodium, tetrakis(mu-pentanoato)di- is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Compared to other rhodium carboxylates, it exhibits different reactivity and stability profiles, making it suitable for specific applications. For instance, its ligand exchange reactions are more selective, and its interaction with biological targets can be fine-tuned by modifying the pentanoato ligands .
属性
IUPAC Name |
pentanoate;rhodium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOLEHRQNSRGU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978356 | |
| Record name | Rhodium(2+) pentanoate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62728-88-5 | |
| Record name | Rhodium, tetrakis(mu-pentanoato)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062728885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(2+) pentanoate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium, tetrakis(mu-pentanoato)di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





